

Application Note and Protocol for Assessing Pomalidomide-C2-acid-Induced Protein Degradation

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Compound of Interest		
Compound Name:	Pomalidomide-C2-acid	
Cat. No.:	B15540870	Get Quote

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Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. **Pomalidomide-C2-acid** is a derivative of pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating **Pomalidomide-C2-acid** into a PROTAC, researchers can hijack the CRL4-CRBN E3 ligase complex to induce the ubiquitination and subsequent degradation of a specific protein of interest.

This application note provides a detailed protocol for assessing the efficacy of **Pomalidomide-C2-acid**-containing PROTACs in inducing the degradation of a target protein. The primary method described is quantitative Western blotting, a widely used and robust technique for measuring changes in protein levels.

Signaling Pathway of Pomalidomide-C2-acid-Mediated Degradation

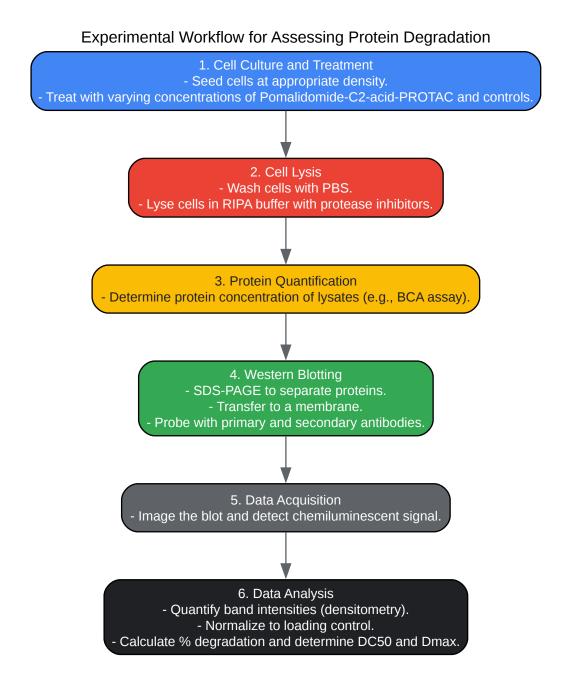






Pomalidomide-C2-acid acts as the E3 ligase-recruiting moiety of a PROTAC. The PROTAC molecule forms a ternary complex with the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This complex consists of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), Cereblon (CRBN), and Regulator of Cullins 1 (ROC1, also known as RBX1). The induced proximity of the target protein to the E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.





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